2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide
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Overview
Description
2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide is an organic compound that belongs to the class of pyrimidinium salts This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and methyl groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of a pyrimidine derivative with ethyl and methyl substituents. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or ethanol, and a source of iodide ions, such as potassium iodide or sodium iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various halogenated pyrimidinium salts.
Scientific Research Applications
2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyrimidine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A structurally similar compound with different functional groups.
2,2,4,6-Tetramethyloctane: Another compound with a similar carbon skeleton but different substituents.
Uniqueness
2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide is unique due to its specific combination of ethyl and methyl groups on the pyrimidine ring and the presence of an iodide counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61696-37-5 |
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Molecular Formula |
C12H23IN2 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
2,2-diethyl-1,3,4,6-tetramethylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C12H23N2.HI/c1-7-12(8-2)13(5)10(3)9-11(4)14(12)6;/h9H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
JEHGAIABWLEKID-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(N(C(=CC(=[N+]1C)C)C)C)CC.[I-] |
Origin of Product |
United States |
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